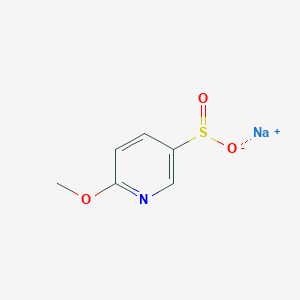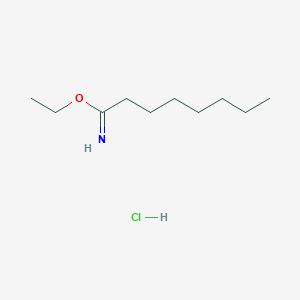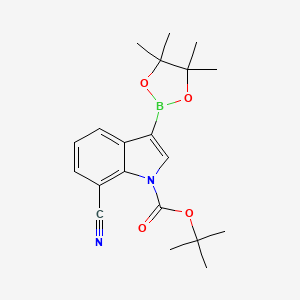
4-Phenoxy-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxy-N,N-diphenylaniline is an organic compound that belongs to the class of triphenylamines. It is characterized by the presence of a phenoxy group attached to the nitrogen atom of diphenylaniline. This compound is known for its unique chemical properties and has found applications in various fields, including organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-N,N-diphenylaniline typically involves the reaction of diphenylamine with phenol in the presence of a suitable catalyst. One common method is the Ullmann reaction, where copper catalysts are used to facilitate the coupling of the phenoxy group to the nitrogen atom of diphenylaniline. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenoxy-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
4-Phenoxy-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4-Phenoxy-N,N-diphenylaniline involves its interaction with specific molecular targets. In organic electronics, the compound acts as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through the formation of charge-transfer complexes with other components in the electronic device. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-N,N-diphenylaniline: Similar in structure but with a methoxy group instead of a phenoxy group.
N,N-Diphenyl-4-aminobiphenyl: Contains an additional phenyl ring, making it bulkier.
N,N-Diphenyl-4-aminostilbene: Features a stilbene moiety, which imparts different electronic properties.
Uniqueness
4-Phenoxy-N,N-diphenylaniline is unique due to its phenoxy group, which enhances its electron-donating properties. This makes it particularly useful in applications requiring efficient charge transport, such as in OLEDs and OPVs. Additionally, the phenoxy group can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
36809-17-3 |
|---|---|
Molekularformel |
C24H19NO |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-phenoxy-N,N-diphenylaniline |
InChI |
InChI=1S/C24H19NO/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21)22-16-18-24(19-17-22)26-23-14-8-3-9-15-23/h1-19H |
InChI-Schlüssel |
HJSMJTSHWXEJAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)




![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)





